molecular formula C12H10Cl2N2O B2391458 N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide CAS No. 1333811-17-8

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2391458
CAS No.: 1333811-17-8
M. Wt: 269.13
InChI Key: CMACJVOSASJAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanomethyl group, a dichlorophenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the cyclopropane ring.

    Introduction of the dichlorophenyl group:

    Addition of the cyanomethyl group: The cyanomethyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with the intermediate compound.

    Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group to a carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., cyanide, amines) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide: Known for its unique structure and reactivity.

    N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylate: An ester derivative with different reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-10-2-1-7(5-11(10)14)8-6-9(8)12(17)16-4-3-15/h1-2,5,8-9H,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACJVOSASJAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.